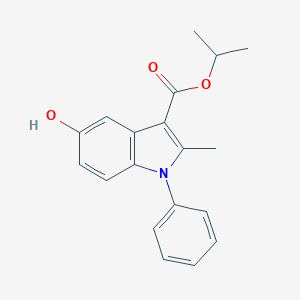
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxy-N-(3-methoxybenzoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxy-N-(3-methoxybenzoyl)benzamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and suppressing glucagon release, which helps to regulate blood glucose levels.
作用机制
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxy-N-(3-methoxybenzoyl)benzamide inhibitors involves the inhibition of the this compound enzyme, which leads to an increase in the levels of incretin hormones. This increase in incretin hormone levels stimulates insulin secretion and suppresses glucagon release, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects on the body. These drugs have been found to increase insulin secretion, decrease glucagon release, and improve glucose uptake in peripheral tissues. In addition, this compound inhibitors have also been found to have anti-inflammatory and antioxidant effects, which may contribute to their therapeutic benefits in the treatment of type 2 diabetes.
实验室实验的优点和局限性
The advantages of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxy-N-(3-methoxybenzoyl)benzamide inhibitors in lab experiments include their ability to effectively regulate blood glucose levels and their favorable safety profile. However, the limitations of using these drugs in lab experiments include the potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
Future research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxy-N-(3-methoxybenzoyl)benzamide inhibitors may focus on the development of new and more effective drugs, as well as the identification of new therapeutic targets for the treatment of type 2 diabetes. In addition, future research may also explore the potential use of this compound inhibitors in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
合成方法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxy-N-(3-methoxybenzoyl)benzamide inhibitors involves a series of chemical reactions that result in the formation of the final product. The synthesis process usually involves the use of various reagents and catalysts, and it can take several steps to complete. The most common method of synthesis involves the use of a palladium-catalyzed Suzuki coupling reaction, which allows for the formation of the pyrazole ring.
科学研究应用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxy-N-(3-methoxybenzoyl)benzamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. These drugs have been shown to effectively reduce blood glucose levels and improve glycemic control in patients with type 2 diabetes. In addition, this compound inhibitors have also been found to have a favorable safety profile, with few adverse effects reported.
属性
分子式 |
C27H25N3O5 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxy-N-(3-methoxybenzoyl)benzamide |
InChI |
InChI=1S/C27H25N3O5/c1-18-24(27(33)30(28(18)2)21-12-6-5-7-13-21)29(25(31)19-10-8-14-22(16-19)34-3)26(32)20-11-9-15-23(17-20)35-4/h5-17H,1-4H3 |
InChI 键 |
XZJFGYOKMMFGBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)

![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)



![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)